Ethyl 2-[(4-methylbenzoyl)amino]acetate
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Overview
Description
Ethyl 2-[(4-methylbenzoyl)amino]acetate is an organic compound with the molecular formula C12H15NO3. It is known for its unique structure, which includes an ethyl ester group and a 4-methylbenzoyl amide group. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Mode of Action
It’s known to be involved in oxidative cross-coupling reactions with indoles .
Biochemical Pathways
The compound is known to participate in oxidative coupling reactions with various indole derivatives . This suggests that it may play a role in the metabolism of indole compounds, which are important in many biological processes, including the synthesis of tryptophan and serotonin.
Pharmacokinetics
Therefore, its bioavailability and pharmacokinetic profile remain largely unknown .
Result of Action
Its involvement in oxidative cross-coupling reactions suggests that it may influence the synthesis and metabolism of indole compounds .
Action Environment
Like all chemical reactions, its activity is likely to be influenced by factors such as temperature, ph, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-[(4-methylbenzoyl)amino]acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl glycinate hydrochloride with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 2-[(4-methylbenzoyl)amino]acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
- Ethyl 3-(4-methylphenyl)-3-oxopropanoate
- Ethyl 3-oxo-3-(4-tolyl)propionate
- Ethyl benzoylacetate
Comparison: Ethyl 2-[(4-methylbenzoyl)amino]acetate is unique due to its specific structure, which combines an ethyl ester group with a 4-methylbenzoyl amide group. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
IUPAC Name |
ethyl 2-[(4-methylbenzoyl)amino]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-3-16-11(14)8-13-12(15)10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHQYXFXTGCTNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376992 |
Source
|
Record name | ethyl 2-[(4-methylbenzoyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122081-29-2 |
Source
|
Record name | ethyl 2-[(4-methylbenzoyl)amino]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80376992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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